6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with ethyl 3-methyl-4-(trifluoromethyl)pyrazole-5-carboxylate under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antiviral and antitumoral activity.
4-methyl-1H-pyrazole-3-carboxylic acid: Used in the synthesis of various bioactive molecules.
Uniqueness
6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C15H16F3N5 |
---|---|
Molecular Weight |
323.32 g/mol |
IUPAC Name |
6-(1,5-dimethylpyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H16F3N5/c1-5-23-14-13(8(2)21-23)11(15(16,17)18)6-12(20-14)10-7-19-22(4)9(10)3/h6-7H,5H2,1-4H3 |
InChI Key |
RBIUOFGYNUWRBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(F)(F)F |
Origin of Product |
United States |
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